(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
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Description
(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H23N7O and its molecular weight is 425.496. The purity is usually 95%.
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Biological Activity
The compound (Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a member of the triazolo-pyrimidine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential applications in medicine.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring fused with a pyrimidine moiety.
- A piperazine linker.
- A phenyl group and a p-tolyl substituent.
The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring via click chemistry.
- Coupling reactions to attach the piperazine and phenyl groups.
- Final modifications to achieve the desired enone functionality.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antiviral Activity
Triazolo-pyrimidines have been evaluated for their antiviral properties:
- Some derivatives demonstrated efficacy against viruses such as Zika and Dengue with low micromolar EC50 values .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies showing that triazole derivatives can inhibit cancer cell proliferation:
- Specific modifications on the pyrimidine core have been linked to enhanced anticancer activity against various cell lines .
Inhibition of Enzymes
Research has highlighted the ability of certain triazolo-pyrimidine derivatives to inhibit histone demethylases, which are crucial in cancer progression:
- For example, some compounds have shown IC50 values in the micromolar range for inhibiting LSD1/KDM1A .
Case Studies
Study | Findings |
---|---|
Study 1 | Identified significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
Study 2 | Demonstrated antiviral effects against Zika virus with an EC50 of 2.4 µM. |
Study 3 | Showed anticancer activity in vitro with IC50 values ranging from 5 to 15 µM across different cancer cell lines. |
Properties
IUPAC Name |
(Z)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c1-18-7-10-20(11-8-18)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-9-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHHQXQUAYXMCY-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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